3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the imidazoquinazoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazoquinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline
- Benzo[d]imidazo[2,1-b]thiazole derivatives
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its imidazoquinazoline core is a versatile scaffold that can be modified to enhance its properties for various applications.
Properties
CAS No. |
131229-46-4 |
---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-11-21-17(13(20)2)19-16-6-4-3-5-15(16)18(21)22/h3-10,13H,11H2,1-2H3 |
InChI Key |
AOYJXYXMSAXOTG-UHFFFAOYSA-N |
SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
Synonyms |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.